molecular formula C20H17N5O2S B2590530 (3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1396584-83-0

(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2590530
CAS No.: 1396584-83-0
M. Wt: 391.45
InChI Key: HWPNNAIDUFZZNS-UHFFFAOYSA-N
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Description

(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

Compounds containing thiazole and triazole structures have been synthesized and studied for their antibacterial properties. For example, a study on novel thiazolyl pyrazole and benzoxazole derivatives demonstrated their potential in addressing bacterial infections through significant antibacterial activities (Landage, Thube, & Karale, 2019)[https://consensus.app/papers/synthesis-antibacterial-screening-novel-thiazolyl-landage/62515c3ee21c5b2ab1c8e5a09a43ef77/?utm_source=chatgpt]. Similarly, benzofuran-based 1,2,3-triazoles were synthesized using a click chemistry approach, with many of the products showing high antimicrobial activity (Sunitha et al., 2017)[https://consensus.app/papers/synthesis-activity-novel-benzofuran-based-123triazoles-sunitha/bdf7bb4c50bf521b9c9f5be2752b2db3/?utm_source=chatgpt]. These studies suggest that compounds with thiazole and triazole structures could be valuable in the development of new antimicrobial agents.

Anticancer and Antiviral Applications

Other research focuses on the anticancer and antiviral potential of similar compounds. For instance, derivatives with triazolothiadiazine structures showed promise in vitro for anticoronavirus and antitumoral activity, highlighting the potential for these compounds in treating viral infections and cancer (Jilloju et al., 2021)[https://consensus.app/papers/discovery-pyrazol1yl67dihydro5-124triazolo34-jilloju/7ff710ec961d58a185a2983504294206/?utm_source=chatgpt].

Antimicrobial and Anti-inflammatory Activities

The synthesis of nitrogen and sulfur-containing heterocyclic compounds and their pharmacological evaluation have revealed both antibacterial and antifungal activities. Microwave-assisted synthesis methods offer rapid and efficient pathways to these compounds, demonstrating their potential in pharmaceutical applications (Mistry & Desai, 2006)[https://consensus.app/papers/microwave-assisted-rapid-efficient-synthesis-nitrogen-mistry/3f0b7bcd211a5a51ac1b610b6162c6ec/?utm_source=chatgpt]. Additionally, the anti-inflammatory activities of indolyl azetidinones have been explored, indicating the therapeutic potential of these compounds in treating inflammation (Kalsi et al., 1990)[https://consensus.app/papers/synthesis-antiinflammatory-activity-indolyl-kalsi/f9489188f6605f2da92953fe212f6060/?utm_source=chatgpt].

Mechanism of Action

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-13-6-5-9-17-18(13)22-20(28-17)27-15-11-24(12-15)19(26)16-10-21-25(23-16)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPNNAIDUFZZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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